molecular formula C16H11ClN2O4 B5230516 5-{[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE

5-{[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B5230516
M. Wt: 330.72 g/mol
InChI Key: GYCWHBBYCARTAV-UHFFFAOYSA-N
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Description

5-{[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound that features a unique combination of functional groups, including a furan ring, a chloromethylphenyl group, and a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chloromethylphenyl Group: This step involves the chlorination of a methylphenyl precursor, followed by its attachment to the furan ring through a Friedel-Crafts alkylation reaction.

    Formation of the Diazinane Trione Core: The final step involves the cyclization of the intermediate compound to form the diazinane trione core under controlled conditions, such as heating in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the chloromethylphenyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the diazinane trione core, potentially converting it into a more reduced form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution can introduce various functional groups at the chloromethyl position.

Scientific Research Applications

5-{[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antiviral or anticancer agent.

    Materials Science: Its ability to undergo various chemical reactions makes it useful in the synthesis of advanced materials, such as polymers and nanomaterials.

    Organic Synthesis: The compound can serve as a versatile intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 5-{[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, disrupting key biological processes. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[5-(4-Methoxyphenyl)furan-2-yl]methylidene}-1,3-diazinane-2,4,6-trione
  • 5-{[5-(4-Chlorophenyl)furan-2-yl]methylidene}-1,3-diazinane-2,4,6-trione

Uniqueness

Compared to similar compounds, 5-{[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE stands out due to the presence of the 3-chloro-4-methylphenyl group, which imparts unique chemical and biological properties. This structural variation can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable subject for further research.

Properties

IUPAC Name

5-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O4/c1-8-2-3-9(6-12(8)17)13-5-4-10(23-13)7-11-14(20)18-16(22)19-15(11)21/h2-7H,1H3,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCWHBBYCARTAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)C=C3C(=O)NC(=O)NC3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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